

LMT-28: A Comparative Analysis of its Cross-reactivity with Cytokine Receptors

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Compound of Interest

Compound Name: LMT-28

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This guide provides a comprehensive comparison of the small molecule inhibitor **LMT-28** and its cross-reactivity profile with other cytokine receptors. **LMT-28** is a first-in-class, orally active synthetic inhibitor of Interleukin-6 (IL-6) signaling, which functions through direct binding to the gp130 receptor subunit.^{[1][2]} This document summarizes available data on its binding specificity and functional selectivity, presenting key experimental findings in a comparative format to aid in research and development decisions.

Executive Summary

LMT-28 demonstrates a selective inhibition profile primarily targeting cytokine signaling pathways that rely on the homodimerization of the gp130 receptor. While it effectively blocks IL-6 and IL-11-mediated signaling, it shows minimal to no activity against cytokines that utilize a heterodimeric gp130 receptor complex, such as Leukemia Inhibitory Factor (LIF) and Oncostatin M (OSM). This selectivity suggests that **LMT-28**'s binding epitope on gp130 is likely sterically hindered or allosterically altered when gp130 forms a heterodimer with other receptor subunits.

Quantitative Analysis of LMT-28 Activity

The following table summarizes the inhibitory activity of **LMT-28** against various cytokine-induced signaling pathways. The data is compiled from in vitro studies and highlights the functional selectivity of the compound.

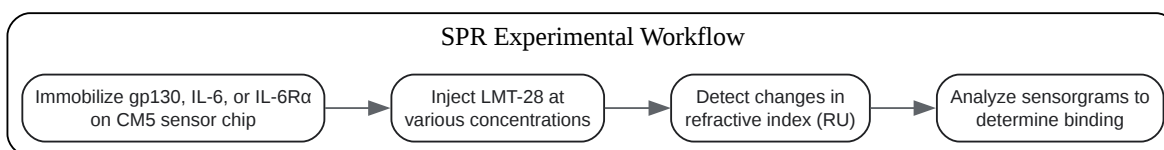
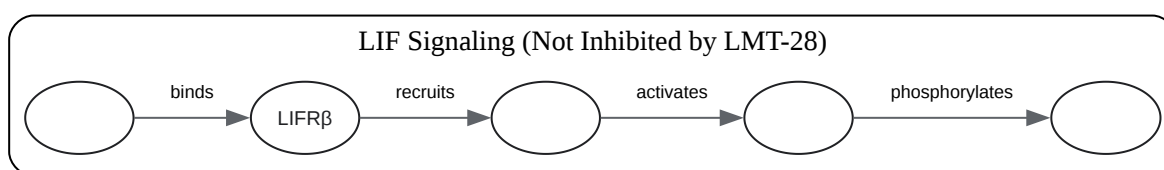
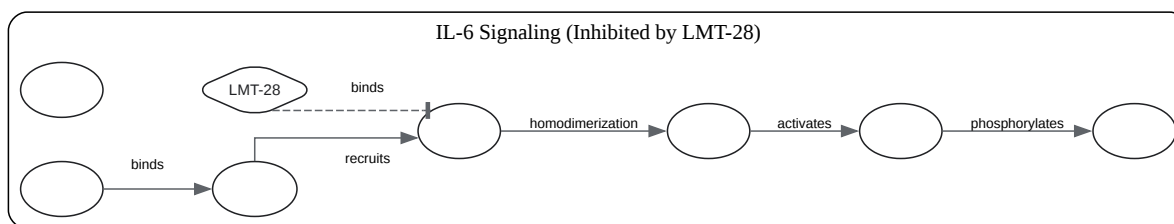
Cytokine Pathway	Receptor Complex	LMT-28 Inhibitory Activity (IC50)	Reference
Interleukin-6 (IL-6)	gp130 Homodimer	5.9 μ M (STAT3 Luciferase Assay)	[3]
7.5 μ M (TF-1 Cell Proliferation)	[1]		
Interleukin-11 (IL-11)	gp130 Homodimer	Inhibition observed	[3]
Leukemia Inhibitory Factor (LIF)	gp130/LIFR β Heterodimer	No significant inhibition	[3]
Oncostatin M (OSM)	gp130/OSMR β Heterodimer	No significant inhibition	

Binding Affinity of LMT-28

Surface Plasmon Resonance (SPR) analysis has confirmed the direct binding of **LMT-28** to the extracellular domain of gp130. In contrast, no binding was detected to IL-6 or the IL-6 receptor alpha (IL-6R α). [3] While a specific equilibrium dissociation constant (Kd) for the **LMT-28** and gp130 interaction is not consistently reported across studies, the SPR data qualitatively confirms a direct and specific interaction.

Signaling Pathway Selectivity

The differential inhibitory activity of **LMT-28** is rooted in the distinct receptor complexes utilized by various cytokines. The following diagrams illustrate the targeted and non-targeted signaling pathways.



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